Product packaging for Ethyl 4-(Difluoromethyl)benzoate(Cat. No.:CAS No. 1274904-07-2; 64747-71-3)

Ethyl 4-(Difluoromethyl)benzoate

Cat. No.: B2615262
CAS No.: 1274904-07-2; 64747-71-3
M. Wt: 200.185
InChI Key: WISBDSSXPQJMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(Difluoromethyl)benzoate is a fluorinated organic compound belonging to the class of benzoate esters. Its structure, featuring an ethyl ester and a difluoromethyl group on the aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine atoms is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . As a result, this compound is primarily used as a versatile synthetic intermediate in research and development (R&D) for constructing more complex molecules. Its applications are particularly relevant in the discovery and synthesis of potential active ingredients for pharmaceuticals and agrochemicals . The difluoromethyl group can serve as a key functional moiety, influencing the electronic properties and biological activity of the final target compound. Researchers utilize this chemical in exploratory studies, pathway optimization, and the development of novel substances. It is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory and regulatory standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B2615262 Ethyl 4-(Difluoromethyl)benzoate CAS No. 1274904-07-2; 64747-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(difluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISBDSSXPQJMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of Ethyl 4 Difluoromethyl Benzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The reactivity of the benzene (B151609) ring towards electrophilic attack is significantly influenced by the nature of the substituents already present on the ring. msu.edulibretexts.org

Influence of the Difluoromethyl and Ester Groups on Aromatic Reactivity

The benzene ring of Ethyl 4-(difluoromethyl)benzoate is substituted with two groups: an ethyl ester group (-COOEt) at position 1 and a difluoromethyl group (-CF₂H) at position 4. Both of these substituents are classified as deactivating, electron-withdrawing groups, which decrease the rate of electrophilic substitution compared to benzene. msu.edulibretexts.orgyoutube.com

The ethyl ester group is a deactivating group due to the electron-withdrawing nature of the carbonyl (C=O) moiety. libretexts.orglibretexts.org This group pulls electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. libretexts.org It is known to be a meta-director, meaning it directs new substituents to the positions meta to itself (positions 3 and 5). libretexts.org

Similarly, the difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. youtube.com This strong inductive effect significantly reduces the electron density of the aromatic ring, making it highly deactivated towards electrophilic attack. youtube.com Like the ester group, the trifluoromethyl group (a close analogue) is a strong deactivating group and a meta-director. youtube.com By extension, the difluoromethyl group also deactivates the ring and directs incoming electrophiles to the meta position.

In this compound, both the ester and the difluoromethyl groups are para to each other. Both groups deactivate the ring and direct incoming electrophiles to the same positions: carbons 3 and 5 (which are ortho to the difluoromethyl group and meta to the ester group, and vice versa). Consequently, electrophilic aromatic substitution on this compound is expected to be extremely sluggish. If the reaction is forced under harsh conditions, substitution would be predicted to occur at the 3 and 5 positions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Reactivity Effect Directing Influence
Ethyl Ester (-COOEt) Electron-withdrawing Deactivating libretexts.orglibretexts.org Meta libretexts.org
Difluoromethyl (-CF₂H) Electron-withdrawing Deactivating youtube.com Meta youtube.com

Nucleophilic Attack and Ester Cleavage Mechanisms

The ester functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. These reactions, which include hydrolysis and transesterification, lead to the cleavage of the ester bond. numberanalytics.com

Hydrolysis Kinetics and Mechanism in Various Media

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through a reaction with water. libretexts.org This process can be catalyzed by either acid or base. numberanalytics.comlibretexts.org For this compound, hydrolysis yields 4-(difluoromethyl)benzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, ethanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid product. libretexts.org The presence of the electron-withdrawing difluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate. numberanalytics.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgyoutube.com The carbonyl group reforms with the expulsion of the ethoxide ion (⁻OEt) as the leaving group. libretexts.org The ethoxide ion then deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt and ethanol. libretexts.org This reaction is considered "base-promoted" because the hydroxide is consumed and is not regenerated. libretexts.org

The kinetics of the alkaline hydrolysis of esters, such as ethyl acetate, have been studied, revealing the reaction order and temperature dependence. researchgate.net Studies on various benzoate esters have shown that the mechanism involves nucleophilic attack of the hydroxide or other nucleophiles on the ester's carbonyl group. rsc.org

Transesterification Reactions with Different Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. libretexts.org For this compound, this means reacting it with a different alcohol (R-OH) in the presence of a catalyst to form a new ester, this compound, and ethanol. This reaction is typically performed with a large excess of the new alcohol to drive the equilibrium toward the desired product. libretexts.org

The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. libretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst, such as sulfuric acid. iaea.orgembrapa.br This enhances the carbonyl carbon's electrophilicity, making it susceptible to nucleophilic attack by the new alcohol. The subsequent formation of a tetrahedral intermediate, followed by proton transfers and the elimination of ethanol, results in the new ester. libretexts.org Studies on acid-catalyzed transesterification for biodiesel production highlight the effectiveness of this method. iaea.orgembrapa.br

In base-catalyzed transesterification, a strong base is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. aidic.it This alkoxide then attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate collapses, eliminating the original ethoxide group and forming the new ester. aidic.it While alkali catalysis is common, other catalysts, such as metal oxides, have also been shown to be effective for the transesterification of various ethyl esters. nih.govnih.govresearchgate.net

Table 2: Summary of Ester Cleavage Reactions

Reaction Catalyst Key Mechanistic Step Products
Hydrolysis Acid (e.g., H₂SO₄) Nucleophilic attack by H₂O on protonated carbonyl libretexts.org 4-(Difluoromethyl)benzoic acid, Ethanol
Hydrolysis Base (e.g., NaOH) Nucleophilic attack by ⁻OH on carbonyl carbon libretexts.org 4-(Difluoromethyl)benzoate salt, Ethanol
Transesterification Acid (e.g., H₂SO₄) Nucleophilic attack by R-OH on protonated carbonyl libretexts.org 4-(Difluoromethyl)benzoyl-OR, Ethanol
Transesterification Base (e.g., NaOR) Nucleophilic attack by ⁻OR on carbonyl carbon aidic.it 4-(Difluoromethyl)benzoyl-OR, Ethanol

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is a unique functional moiety that imparts specific properties to aromatic compounds like this compound. Its reactivity is distinct from both non-fluorinated methyl groups and the more common trifluoromethyl group. The presence of two fluorine atoms and a hydrogen atom on the same carbon creates a balance of electronic and steric effects that govern its chemical behavior.

Transformations to Other Fluorinated Functionalities

The transformation of the difluoromethyl group is a key area of interest for creating diverse fluorinated molecules. While direct conversion from the Ar-CF2H moiety is a specific challenge, related transformations provide insight into potential pathways.

One established strategy involves the partial reduction of a trifluoromethyl group. For instance, the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group can be achieved through a base-promoted elimination, forming a difluoro-p-quinomethide intermediate that is then trapped. researchgate.net This resulting difluoromethyl product can be further converted. A notable example is the reduction and subsequent hydrolysis of a cyclized difluoromethyl-substituted arylimidazolidinone, which yields a versatile difluoromethyl-substituted aldehyde. researchgate.net

Another pathway involves the functionalization of the C-F bond itself. The activation of C-F bonds in trifluoromethyl groups to produce difunctionalized compounds is an emerging area. ccspublishing.org.cnsioc-journal.cn These reactions often proceed through radical intermediates or via transition-metal catalysis. For example, α,α,α-trifluorocarbonyl compounds can serve as precursors for difluorocarbonyl products through reduction methods. ccspublishing.org.cn Although starting from a trifluoromethyl group, these methods highlight the principle of C-F activation that could potentially be applied to transform a difluoromethyl group into a monofluorinated functionality under specific conditions. Undesired reactions, such as the elimination of a β-fluoride from α-trifluoromethyl carbanions to form gem-difluoroolefins, also represent a transformation pathway. rsc.org

Stability and Reactivity of the C-F Bonds within the Difluoromethyl Moiety

The carbon-fluorine bond is the strongest single bond to carbon, which significantly influences the stability and reactivity of fluorinated compounds. rsc.orgbaranlab.org The strength of C-F bonds increases with the number of fluorine atoms on the carbon, making the C-F bonds in a trifluoromethyl (CF3) group exceptionally strong. rsc.org

Conversely, the C-F bonds in a difluoromethyl (CF2H) group are comparatively less strong, suggesting that ArCF2H compounds might be more reactive towards C-F activation than their ArCF3 counterparts. rsc.org However, the reactivity is highly dependent on the specific reaction mechanism and catalytic system involved. rsc.org The stability of fluoroalkyl radicals follows the order CH2F > CF2H > CF3, indicating that the difluoromethyl radical is less stable than the monofluoromethyl radical but more stable than the trifluoromethyl radical. rsc.org This radical stability is a key factor in C-H difluoromethylation reactions. rsc.org

The acidic nature of the hydrogen atom in the CF2H group is another critical aspect of its reactivity, allowing it to participate in hydrogen bonding, which can influence biological activity and intermolecular interactions. nih.govresearchgate.net

Metal-Catalyzed Transformations of this compound and Related Fluorinated Esters

Metal catalysis provides powerful tools for functionalizing fluorinated aromatic esters. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of compounds like this compound.

Cross-Coupling Reactions (e.g., Ni-catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as a versatile method for functionalizing aryl esters and halides. This compound, with its aromatic ring, is a potential substrate for such transformations. General protocols using nickel catalysis have been developed for a wide range of cross-coupling reactions, demonstrating broad applicability. uni-regensburg.dechemrxiv.org

For example, a system employing nickel, a photosensitizer, and tert-butylamine (B42293) as a dual-function additive (ligand and base) has been shown to be effective for C-O and C-N bond-forming reactions with various nucleophiles and electrophiles. uni-regensburg.dechemrxiv.org In a model reaction, ethyl 4-bromobenzoate (B14158574) was successfully coupled, indicating the feasibility of using benzoate structures in these systems. uni-regensburg.de This suggests that this compound could similarly be coupled with nucleophiles like phenols, anilines, and sulfonamides. uni-regensburg.de

The table below summarizes representative conditions for Ni-catalyzed cross-coupling reactions applicable to aryl electrophiles, which could be adapted for this compound.

Catalyst SystemNucleophile ClassAdditive/ReductantKey Feature
NiBr₂·glyme / 4,4′-dtbpAlkyl tosylatesMn⁰, KIReductive cross-coupling for C(sp²)-C(sp³) bond formation. nih.gov
Ni-catalyst / PhotocatalystAnilines, Alcohols, Sulfonamidestert-ButylamineBifunctional additive simplifies reaction conditions for C-N and C-O coupling. uni-regensburg.dechemrxiv.org
Ni-catalyst / PhotocatalystCarboxylic AcidsNot specifiedDecarboxylative cross-coupling to form C-C bonds. nih.gov

This table presents generalized findings from studies on related substrates and is intended to show the potential for this compound.

Hydrogenation and Reduction Pathways

The reduction of fluorinated groups on an aromatic ring is a significant transformation. A key pathway is the selective reduction of a trifluoromethylarene (ArCF3) to a difluoromethylarene (ArCF2H). This transformation represents a direct hydrogenation of a C-F bond. A catalytic method utilizing a combination of palladium and copper catalysts has been developed for this specific purpose, achieving the selective activation and reduction of a single C-F bond under relatively mild conditions. rsc.org

Another reduction mechanism for trifluoromethylarenes involves single-electron reduction to generate a radical anion intermediate, which then eliminates a fluoride (B91410) anion to yield a difluoromethyl radical. ccspublishing.org.cn This radical can be further reduced to a carbanion and trapped by an electrophile, ultimately forming a difluoromethyl product. ccspublishing.org.cn

Furthermore, the difluoromethyl group itself can be part of a molecule that undergoes reduction. For instance, a difluoromethyl-substituted arylimidazolidinone can be reduced with diisobutylaluminium hydride (DIBAL), leading to a difluoromethyl-substituted aldehyde after hydrolysis. researchgate.net This demonstrates a reduction pathway for a derivative of the core difluoromethylarene structure. researchgate.net

Applications of Ethyl 4 Difluoromethyl Benzoate in Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the difluoromethyl group on the aromatic ring of ethyl 4-(difluoromethyl)benzoate provides a unique starting point for the synthesis of complex molecules with tailored properties. Fluorine-containing groups are of significant interest, particularly in medicinal chemistry and materials science, as they can profoundly influence a molecule's physical, chemical, and biological characteristics. The difluoromethyl group, in particular, is often considered a bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds and altering electronic properties.

One of the most fundamental transformations of this compound is its conversion to the corresponding carboxylic acid, 4-(difluoromethyl)benzoic acid. bldpharm.comchemicalbook.com This is typically achieved through a straightforward hydrolysis of the ethyl ester. A common method is alkaline hydrolysis, where the ester is treated with a base such as sodium hydroxide (B78521), followed by acidification. sserc.org.uk This reaction proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt (sodium 4-(difluoromethyl)benzoate). Subsequent treatment with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. sserc.org.uk This transformation is a critical step as the resulting 4-(difluoromethyl)benzoic acid serves as a key intermediate for a variety of further synthetic manipulations, including the formation of amides, acid chlorides, and other esters. A patent describes a method for preparing 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid that involves a hydrolysis step to yield the final carboxylic acid. wipo.int

This compound can also serve as a foundational intermediate for the synthesis of a diverse range of substituted benzoate (B1203000) esters and their analogues. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated. While the difluoromethyl group is an electron-withdrawing group, which can influence the regioselectivity of such substitutions, a wide array of substituted benzoate esters are known and utilized in synthesis. Examples of related substituted benzoate esters that highlight the versatility of the benzoate core as an intermediate include ethyl 4-(trifluoromethyl)benzoate and ethyl 4-bromo-3-(trifluoromethyl)benzoate. These compounds demonstrate that the basic benzoate ester structure is a common motif that can be readily modified to create a library of analogues with different substitution patterns and, consequently, different chemical and physical properties.

Role in the Synthesis of Heterocyclic Compounds

The difluoromethylphenyl moiety derived from this compound is a valuable component in the construction of various heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry, as a vast number of pharmaceuticals contain at least one heterocyclic ring. The incorporation of a difluoromethyl group into these rings can enhance their biological activity and pharmacokinetic properties.

While direct examples using this compound are not extensively documented in readily available literature, the synthesis of nitrogen-containing heterocycles from structurally similar fluorinated building blocks is well-established. For instance, ethyl 4,4-difluoro-4-phenoxyacetoacetate, a related β-ketoester, has been successfully employed as a precursor for a variety of phenoxydifluoromethyl-substituted nitrogen heterocycles. This includes the synthesis of pyrimidines, benzodiazepines, quinolinones, and pyrazolo[3,4-b]pyridines. These syntheses typically involve condensation reactions with various nitrogen-containing nucleophiles. The reactivity of such fluorinated precursors is often comparable to their non-fluorinated or trifluoromethylated analogues, allowing for the adaptation of established synthetic protocols to create new difluoromethyl-substituted heterocycles.

The benzoate structure of this compound can be strategically utilized in the synthesis of oxygen and sulfur-containing heterocycles. Although direct cyclization of the ester itself is not always the most common approach, it can be chemically modified into precursors suitable for heterocycle formation.

For the synthesis of oxygen heterocycles , the aromatic ring and ester group can be incorporated into larger ring systems. For example, methods for constructing oxygen heterocycles often involve the reaction of phenol (B47542) derivatives or the intramolecular cyclization of tethered alcohols onto an activated double bond. nih.govbeilstein-journals.org A review highlights that most synthetic routes to benzo-fused oxygen heterocycles start from phenol derivatives. nih.gov Another approach involves the generation of ortho-quinodimethanes from ortho-methyl heterocyclic carboxylic acids, which can then undergo cycloaddition reactions to form polycyclic oxygen-containing systems. nottingham.ac.uk

In the realm of sulfur heterocycles , various synthetic strategies can be envisioned starting from derivatives of this compound. General methods for the synthesis of sulfur-containing heterocycles include the intramolecular S-vinylation of thiols, reactions involving elemental sulfur, and the ring enlargement of smaller sulfur-containing rings. digitellinc.comorganic-chemistry.orgresearchgate.netdntb.gov.ua For instance, a difluoromethyl-substituted aryl thiol, which could be prepared from a derivative of this compound, could undergo cyclization to form a range of sulfur heterocycles. The use of green solvents, such as ionic liquids, has also been explored for the synthesis of various sulfur heterocycles, including thiazolidines and thiophenes. nih.gov

Utilization in Advanced Materials Precursors (non-polymeric materials)

The unique electronic and structural properties imparted by the difluoromethyl group make this compound and its derivatives attractive precursors for advanced non-polymeric materials, particularly in the field of liquid crystals and organic electronics.

Benzoate-containing molecules are a well-known class of liquid crystals. academie-sciences.frresearchgate.net The rod-like shape of many benzoate esters allows them to form mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. The introduction of a terminal difluoromethyl group can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy. For example, smectogen liquid crystals based on benzoate units have been synthesized and shown to have a direct isotropic-to-smectic transition. academie-sciences.fr Furthermore, chiral dopants containing difluoro-substituted dioxane rings have been synthesized for use in liquid crystal compositions. beilstein-journals.org Liquid crystalline materials are crucial for applications like liquid crystal displays (LCDs) and have also been explored for use in organic thin-film transistors. nih.govmdpi.com The ability to form uniform, highly ordered thin films from liquid crystal precursors is advantageous for creating high-performance electronic devices. nih.gov The specific substitution pattern and the polar difluoromethyl group in derivatives of this compound could be fine-tuned to create novel liquid crystal materials with desirable properties for various technological applications.

Liquid Crystal Intermediates

The introduction of fluorine atoms into the molecular structure of liquid crystalline compounds has been a pivotal strategy in the advancement of liquid crystal display (LCD) technology. Fluorinated liquid crystals often exhibit a desirable combination of properties, including high chemical and thermal stability, low viscosity, and, crucially, tailored dielectric anisotropy. The difluoromethyl group, in particular, is a key substituent for modulating these properties.

While direct, in-depth research focusing exclusively on this compound as a liquid crystal intermediate is not extensively documented in publicly available literature, its role can be inferred from the well-established use of analogous fluorinated benzoates in the synthesis of liquid crystal materials. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding 4-(difluoromethyl)benzoic acid, which can then be coupled with various core structures to form the final liquid crystal molecules.

Research on related fluorinated liquid crystals has shown that the presence and position of fluoroalkyl groups can profoundly affect the phase behavior, such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) and the type of mesophases formed (e.g., nematic, smectic). cas.cnoakwoodchemical.com For instance, studies on benzoate esters with various fluoro-substituents have demonstrated that these groups can enhance the stability of smectic phases. cas.cn

Table 1: Properties of Representative Fluorinated Liquid Crystal Intermediates

CompoundMolecular FormulaKey PropertiesReference
Ethyl 4-(Trifluoromethyl)benzoateC10H9F3O2Intermediate for liquid crystals and pharmaceuticals. vandemark.com
4-(Difluoromethyl)benzoic acidC8H6F2O2Precursor for fluorinated liquid crystals and specialty chemicals.
Ethyl 4-fluorobenzoate (B1226621)C9H9FO2Used in the synthesis of liquid crystals and other specialty chemicals. scbt.com

This table includes data for closely related compounds to illustrate the properties of fluorinated benzoate intermediates.

Specialty Chemical Feedstocks

This compound also serves as a crucial starting material for the synthesis of a variety of specialty chemicals, particularly those used in the pharmaceutical and agrochemical industries. The difluoromethyl group is recognized as a bioisostere for other functional groups like hydroxyl, thiol, or even a methyl group, offering a means to fine-tune the biological activity and pharmacokinetic properties of a molecule. acs.org

The synthetic utility of this compound lies in its versatility. The ester group can be readily transformed into other functionalities such as amides, hydrazides, or can be reduced to an alcohol. The difluoromethylphenyl moiety, meanwhile, can be incorporated into larger molecular frameworks through various cross-coupling reactions.

Research in medicinal chemistry has highlighted the importance of the difluoromethyl group in enhancing the metabolic stability of drug candidates. cas.cn The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation. This can lead to improved bioavailability and a longer half-life of the active pharmaceutical ingredient.

Furthermore, the electronic effects of the difluoromethyl group can influence the binding affinity of a molecule to its biological target. acs.org This makes this compound an attractive building block for the synthesis of novel bioactive compounds.

Table 2: Examples of Reactions Utilizing Benzoate Esters in Specialty Chemical Synthesis

ReactantReagent(s)Product TypeSignificanceReference
Ethyl benzoate1,1-dibromopentane, Zn, TiCl4, PbCl2, TMEDA(Z)- and (E)-1-ethoxy-1-phenyl-1-hexeneDemonstrates the transformation of the ester group into a vinyl ether, a versatile functional group in organic synthesis. orgsyn.org
Ethyl 4-nitrobenzoateIndium, Ammonium (B1175870) chlorideEthyl 4-aminobenzoate (B8803810)Shows the reduction of a nitro group to an amine in the presence of an ester, a key transformation in the synthesis of many specialty chemicals. orgsyn.org
Ethyl 4-aminobenzoate4-(trifluoromethyl)benzaldehydeDiarylamineIllustrates the formation of a C-N bond, a common step in the synthesis of complex organic molecules. researchgate.net

This table showcases reactions of related benzoate esters to highlight the synthetic potential of this compound.

Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Modification of the Ester Group

The ester functionality is a key reactive site in Ethyl 4-(Difluoromethyl)benzoate. Its modification provides a direct route to a variety of derivatives with different properties.

The synthesis of various alkyl and aryl esters of 4-(difluoromethyl)benzoic acid can be readily achieved through standard esterification procedures. One common method is the Fischer esterification, which involves reacting 4-(difluoromethyl)benzoic acid with an appropriate alcohol (R-OH) under acidic catalysis. youtube.com This equilibrium-driven process is suitable for preparing a range of simple alkyl esters.

For more sensitive or complex alcohols, including aryl alcohols (phenols), coupling agents are often employed. A general and effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This approach facilitates the formation of the ester bond under milder conditions.

The general reaction scheme is as follows: 4-(Difluoromethyl)benzoic Acid + R-OH → Alkyl/Aryl 4-(Difluoromethyl)benzoate + H₂O

The reactivity of these esters is typical of benzoates. The carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution. The nature of the "R" group (alkyl or aryl) influences the reactivity. Aryl esters are generally more reactive towards nucleophiles than alkyl esters because the phenoxide leaving group is more stable than an alkoxide. The electron-withdrawing nature of the 4-(difluoromethyl) group enhances the electrophilicity of the carbonyl carbon, making these esters more reactive than their non-fluorinated counterparts.

Table 1: Examples of Alkyl/Aryl Esters of 4-(Difluoromethyl)benzoic Acid This table is interactive and can be sorted by clicking on the column headers.

Ester Name Alcohol Precursor Synthesis Method
Mthis compound Methanol Fischer Esterification
This compound Ethanol (B145695) Fischer Esterification
Isopropyl 4-(Difluoromethyl)benzoate Isopropanol Fischer Esterification
Phenyl 4-(Difluoromethyl)benzoate Phenol (B47542) DCC/DMAP Coupling
4-Nitrophenyl 4-(Difluoromethyl)benzoate 4-Nitrophenol DCC/DMAP Coupling

Substituent Effects on the Aromatic Ring

The introduction of additional substituents onto the benzene (B151609) ring of this compound has a profound impact on the molecule's electronic landscape and, consequently, its chemical reactivity. The difluoromethyl (CHF₂) group at the para position is itself a moderately electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (an inductive effect). The influence of any new substituent is considered in concert with this existing group.

Further halogenation of the aromatic ring, typically at positions ortho to the ester group (positions 3 and 5), significantly increases the electron-withdrawing character of the molecule. For instance, the synthesis of ethyl 4-amino-3,5-difluorobenzoate has been reported, demonstrating that the aromatic ring can be further functionalized. masterorganicchemistry.com In the case of non-amino derivatives, adding halogens like fluorine or chlorine would further decrease the electron density of the aromatic ring.

This heightened electron deficiency makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, should a suitable leaving group be present. The increased inductive pull from additional halogens would also enhance the acidity of the parent carboxylic acid, 4-(difluoromethyl)benzoic acid.

Table 2: Examples of Halogenated Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound Name Additional Substituent(s) Position(s) Expected Effect on Ring Reactivity (vs. Parent)
Ethyl 3-Chloro-4-(difluoromethyl)benzoate -Cl 3 Decreased
Ethyl 3,5-Difluoro-4-(difluoromethyl)benzoate -F, -F 3, 5 Significantly Decreased
Ethyl 3-Bromo-4-(difluoromethyl)benzoate -Br 3 Decreased

In contrast to halogens, the introduction of electron-donating groups (EDGs) has the opposite effect.

Alkyl groups (e.g., methyl, ethyl) are weak EDGs through an inductive effect. They push electron density into the ring, which can slightly counteract the withdrawing effect of the CHF₂ group.

Alkoxy groups (e.g., methoxy, ethoxy) are strong EDGs due to their ability to donate a lone pair of electrons via resonance (+M effect), which is generally more powerful than their inductive withdrawal (-I effect). The synthesis of alkoxy-substituted benzoates can be achieved through methods like the Williamson ether synthesis, reacting a hydroxybenzoate with an alkyl halide. rsc.org

The presence of these EDGs increases the electron density on the aromatic ring, making it more reactive towards electrophilic aromatic substitution compared to the unsubstituted this compound.

Table 3: Examples of Alkyl and Alkoxy Substituted Analogues This table is interactive and can be sorted by clicking on the column headers.

Compound Name Additional Substituent Position Expected Effect on Ring Reactivity (vs. Parent)
Ethyl 3-Methyl-4-(difluoromethyl)benzoate -CH₃ 3 Increased
Ethyl 3-Methoxy-4-(difluoromethyl)benzoate -OCH₃ 3 Significantly Increased
Ethyl 2-Methyl-4-(difluoromethyl)benzoate -CH₃ 2 Increased (with potential steric effects)

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), in addition to the existing difluoromethyl group, will strongly deactivate the ring towards electrophilic attack. beilstein-journals.org These groups function by withdrawing electron density through inductive (-I) and/or resonance (-M) effects, making the ring electron-poor. quora.com Consequently, the acidity of the corresponding benzoic acid derivative is increased because the resulting carboxylate anion is stabilized. researchgate.net EWGs generally direct incoming electrophiles to the meta position relative to themselves. masterorganicchemistry.combeilstein-journals.org

Electron-Donating Groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR), activate the ring towards electrophilic attack. quora.com They feed electron density into the ring, which helps to stabilize the carbocation intermediate formed during the reaction. EDGs are ortho, para-directors, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves. beilstein-journals.org

Impact of the Difluoromethyl Group Position (Ortho, Meta, Para Isomers)

The constitutional isomerism of the difluoromethyl group on the benzoic acid ring plays a critical role in the molecule's properties and reactivity. The electronic and steric effects of the CHF₂ group vary significantly between the ortho, meta, and para positions. nih.gov

Para-isomer (this compound): This is the primary subject compound. The CHF₂ group exerts its electron-withdrawing inductive effect (-I) on the ring. There is no significant resonance or steric interaction with the ester group.

Meta-isomer (Ethyl 3-(difluoromethyl)benzoate): In this position, the CHF₂ group primarily exerts its inductive electron-withdrawing effect. pearson.com This effect stabilizes the benzoate (B1203000) anion, making 3-(difluoromethyl)benzoic acid more acidic than benzoic acid itself, but typically less acidic than the ortho isomer. The influence on an electrophilic attack is deactivating, directing incoming groups to the positions ortho and para to the ester, and meta to the CHF₂ group.

Ortho-isomer (Ethyl 2-(difluoromethyl)benzoate): The ortho position introduces two major factors:

Steric Hindrance: The bulky CHF₂ group is adjacent to the ester group, which can hinder reactions at both the ester and the ortho-carbon itself. It can force the carboxylate group out of coplanarity with the benzene ring. quora.com

Proximity Inductive Effect: The electron-withdrawing inductive effect is strongest at the ortho position due to its close proximity to the carboxylic group. pearson.com

This combination of effects, often termed the "ortho effect," generally results in 2-(difluoromethyl)benzoic acid being the strongest acid among the three isomers. quora.com The steric hindrance can also influence the rate and outcome of esterification and other reactions involving the carboxyl group. Studies on substituted benzoic acids have shown that vapor pressures and other physical properties can vary significantly with isomerism. rsc.orgresearchgate.net

Table 4: Comparison of Ortho, Meta, and Para Isomers of (Difluoromethyl)benzoic Acid This table is interactive and can be sorted by clicking on the column headers.

Isomer Position of -CHF₂ Dominant Effects Expected Relative Acidity Key Characteristics
Ortho 2 Strong Inductive Effect, Steric Hindrance (Ortho Effect) Highest Sterically hindered, increased acidity. quora.com
Meta 3 Inductive Effect Intermediate Acidity influenced mainly by induction. pearson.com
Para 4 Inductive Effect Lowest No steric hindrance from CHF₂ on the ester group.

Comparative Reactivity and Synthetic Accessibility Studies

The reactivity and synthetic accessibility of this compound are best understood through comparative analysis with its structural analogues. The electronic properties of the substituent at the para position of the benzoate ring play a pivotal role in dictating the molecule's reactivity, particularly towards nucleophilic and electrophilic reagents, as well as in metal-catalyzed cross-coupling reactions. Analogues such as ethyl 4-(trifluoromethyl)benzoate and ethyl 4-fluorobenzoate (B1226621) provide valuable benchmarks for these comparisons.

The difluoromethyl (CHF2) group is electronically distinct from both the trifluoromethyl (CF3) and the single fluoro (F) substituents. While the CF3 group is a strong electron-withdrawing group primarily through inductive effects, the CHF2 group is also electron-withdrawing but to a lesser extent. This difference in electron-withdrawing strength influences the electrophilicity of the carbonyl carbon in the ester moiety and the reactivity of the aromatic ring.

In reactions involving the benzoate as a leaving group, the stability of the resulting benzoate anion is a key determinant of reactivity. A study on the nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates demonstrated that the electronic nature of the benzoate leaving group influences the reaction efficiency. nih.gov Although this study does not directly use this compound, it highlights the principle that more electron-withdrawing substituents on the benzoate ring can enhance its leaving group ability. This suggests that the reactivity of esters of 4-(difluoromethyl)benzoic acid would be intermediate between those of 4-(trifluoromethyl)benzoic acid and 4-fluorobenzoic acid in such transformations.

The synthetic accessibility of this compound is intrinsically linked to the availability of 4-(difluoromethyl)benzoic acid. The introduction of the difluoromethyl group onto the aromatic ring is a key synthetic challenge. In contrast, the synthesis of analogues like ethyl 4-aminobenzoate (B8803810) (benzocaine) can be achieved through the reduction of ethyl 4-nitrobenzoate, which is prepared by the esterification of 4-nitrobenzoic acid. google.com The synthesis of ethyl 4-(bromomethyl)benzoate, another related compound, involves the bromination of the methyl group of a precursor. chemicalbook.comsigmaaldrich.com

The following tables provide a comparative overview of the physical properties and synthetic data for this compound and its relevant analogues.

Table 1: Comparison of Physical Properties of Ethyl 4-Substituted Benzoates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound154437-73-7C10H10F2O2200.18
Ethyl 4-(trifluoromethyl)benzoate583-02-8C10H9F3O2218.17 nist.govnih.gov
Ethyl 4-fluorobenzoate451-46-7C9H9FO2168.16 sigmaaldrich.com
Ethyl 4-(bromomethyl)benzoate26496-94-6C10H11BrO2243.10 chemicalbook.comsigmaaldrich.com
Ethyl benzoate93-89-0C9H10O2150.17 chemicalbook.com

Table 2: Illustrative Synthetic Reactions and Yields for Benzoate Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,2-difluorovinyl benzoates4-methoxyphenylboronic acid, Ni(COD)2, PPh3gem-difluoroenol ethers45-89 nih.gov
4-nitrobenzoic acid1. Absolute ethanol, solid catalyst, toluene, reflux2. H2, Pd/CBenzocaine (Ethyl 4-aminobenzoate)Not specified google.com
Ethyl PentafluoropropionateSodium hydride, THF; then dihydrochalcone; then HClβ-phenylpropiophenone and Ethyl benzoate94 (for Ethyl benzoate) chemicalbook.com

Studies have also explored the synthesis of more complex derivatives. For instance, potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate have been synthesized, showcasing the derivatization of the benzoate scaffold into more elaborate structures. nih.gov The reactivity of aryl-1,4-benzoquinones with various cyanoacetic esters, including those with trifluoromethyl substituents, has been shown to yield benzodifuran derivatives, indicating the influence of substituents on the course of complex cyclization reactions. mdpi.org

Ultimately, the comparative analysis of this compound with its analogues reveals a nuanced interplay of electronic effects and synthetic methodologies. The difluoromethyl group imparts a unique reactivity profile that is being increasingly leveraged in the design of novel compounds.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of difluoromethylated arenes, including Ethyl 4-(Difluoromethyl)benzoate, has historically relied on methods that can require harsh conditions or stoichiometric reagents. The future is focused on the development of sophisticated catalytic systems that offer milder conditions, broader substrate scope, and higher selectivity.

Transition metal catalysis remains a cornerstone of this research. While early methods often involved stoichiometric copper reagents, significant progress has been made in developing catalytic versions. beilstein-journals.org Copper-catalyzed cross-coupling reactions, for instance, have been developed to couple aryl iodides with silyl-difluoroacetates, which can then be decarboxylated to yield the desired difluoromethyl arene. acs.org However, the thermal instability of some intermediates like CuCHF2 has presented challenges. beilstein-journals.org

Palladium catalysis has also been a major focus. Buchwald and others have developed highly active Pd catalysts with sterically hindered phosphine (B1218219) ligands (e.g., BrettPhos, RuPhos) that facilitate the reductive elimination step in the trifluoromethylation of aryl chlorides, a process whose principles can be extended to difluoromethylation. beilstein-journals.org More recently, Pd-catalyzed difluoromethylation of arylboronic acids has been achieved using reagents that act as a difluorocarbene source. rsc.org A significant innovation involves the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes, enabled by unique dialkylaryl phosphine ligands that promote the crucial transmetallation step. nih.gov

Nickel catalysis is emerging as a powerful, cost-effective alternative. Research has demonstrated that nickel catalysts can efficiently mediate the difluoromethylation of aryl iodides, bromides, and triflates at room temperature using stable, isolable difluoromethyl zinc reagents. acs.org This represents a significant advancement towards milder and more practical synthetic protocols. The development of these base-metal catalytic systems is a key trend, promising more sustainable and economical routes for producing compounds like this compound. acs.org

Future work in this area will likely concentrate on:

Ligand Design: Creating more effective ligands for base metals like nickel and copper to improve reaction efficiency and functional group tolerance.

Catalyst Activation: Exploring novel activation methods for catalysts to lower reaction temperatures and catalyst loadings. researchgate.net

Mechanistic Understanding: Deeper investigation into the catalytic cycles to overcome current limitations, such as the instability of certain organometallic intermediates. beilstein-journals.orgnih.gov

Catalyst SystemSubstrate TypeDifluoromethyl SourceKey Advantages
Copper (Cu) Aryl Iodidesα-silyldifluoroacetatesUtilizes readily available starting materials. acs.org
Palladium (Pd) Arylboronic acids, Aryl HalidesBromodifluoroacetate, TMSCF2ArHigh functional group tolerance; well-understood reactivity. rsc.orgnih.gov
Nickel (Ni) Aryl Iodides, Bromides, TriflatesDifluoromethyl zinc reagentsOperates at room temperature; uses a cost-effective base metal. acs.org

Advanced Flow Chemistry Applications for Scalable Synthesis and Reaction Optimization

Flow chemistry, or continuous-flow synthesis, is rapidly transitioning from a niche academic tool to a mainstream technology in the pharmaceutical and chemical industries. wiley-vch.de Its application to the synthesis of this compound and related compounds offers significant advantages in terms of scalability, safety, and process optimization. mdpi.comnih.gov

The precise control over reaction parameters such as temperature, pressure, and mixing in microreactors allows for enhanced reaction rates and yields compared to traditional batch processes. nih.gov For reactions involving hazardous reagents or unstable intermediates, flow chemistry provides a safer operating environment by minimizing the volume of reactive material at any given time. wiley-vch.dedurham.ac.uk This is particularly relevant for fluorination reactions, which can be highly energetic.

A significant area of development is the use of fluoroform (CHF3) as a difluoromethylating agent in continuous flow systems. rsc.org Fluoroform is an abundant and inexpensive industrial byproduct, but its low reactivity has limited its use. rsc.org Flow reactors enable the use of extreme conditions (high temperature and pressure) in a controlled manner, facilitating the activation of fluoroform for the synthesis of difluoromethylated compounds, including precursors to the drug eflornithine. dntb.gov.uaresearchgate.net This approach represents a highly atom-efficient and sustainable alternative to conventional methods. rsc.org

The integration of photochemistry with flow reactors (PhotoFlow) is another promising frontier. nih.gov Many photocatalytic difluoromethylation reactions benefit from the efficient light penetration and uniform irradiation offered by flow systems, leading to shorter reaction times and higher conversions compared to batch setups. mdpi.com This synergy is being exploited for the synthesis of various difluoromethylated heterocyles and could be readily adapted for aromatic esters. nih.gov

Future research in flow chemistry for difluoromethylation will focus on:

Automated Optimization: Combining flow reactors with automated systems for rapid screening of reaction conditions to quickly identify optimal parameters. wiley-vch.de

Scalable Reactor Design: Engineering novel reactor designs, including those made by 3D printing, to facilitate seamless scaling from laboratory discovery to industrial production. nih.gov

Exploration of Photochemical and Electrochemical Approaches to Functionalization

In the quest for greener and more efficient synthetic methods, photochemical and electrochemical approaches have emerged as powerful alternatives for the formation of C-CF2H bonds. acs.orgrsc.org These strategies often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures, and can provide unique reactivity and selectivity. acs.orgresearchgate.net

Photoredox catalysis utilizes visible light to generate radical intermediates from stable precursors. rsc.org This strategy has been successfully applied to the difluoromethylation of various organic molecules. rsc.orgrsc.org Organic dyes like rose bengal or iridium-based complexes are used as photocatalysts to activate a difluoromethyl source, such as sodium difluoromethanesulfinate (HCF2SO2Na), generating a difluoromethyl radical (•CF2H). researchgate.netnih.govnih.gov This radical can then engage in reactions with aromatic and heteroaromatic compounds. bohrium.com The direct C-H difluoromethylation of heterocycles using organophotocatalysis with O2 as a green oxidant demonstrates the potential of this approach for late-stage functionalization. researchgate.netnih.gov

Electrochemical synthesis offers another sustainable route by using electricity to drive redox reactions. acs.org This method allows for the in-situ generation of reactive species under controlled conditions, often eliminating the need for chemical oxidants or reductants. rsc.org Electrochemical difluoromethylation has been demonstrated for various substrates, including indoles and electron-rich olefins, using HCF2SO2Na as the CF2H source. rsc.orgacs.org The process is typically operationally simple, can be performed at room temperature, and avoids metal catalysts. rsc.org Challenges remain in improving selectivity and scalability, but the potential for developing environmentally benign processes is substantial. acs.org

Future directions in this field include:

Novel Photocatalysts: Developing cheaper, more robust, and efficient organic or earth-abundant metal-based photocatalysts. researchgate.net

Combined Approaches: Merging photoredox catalysis with other catalytic cycles (e.g., transition metal catalysis) to unlock new reaction pathways.

Electrode and Reactor Design: Optimizing electrochemical cell design and electrode materials to improve reaction efficiency, selectivity, and scalability. researchgate.net

Mechanism Elucidation: In-depth mechanistic studies using techniques like cyclic voltammetry (CV) and computational modeling to better understand and control the radical pathways involved. rsc.org

Innovations in Difluoromethylation Reagents and Strategies

The development of new, practical, and efficient difluoromethylating reagents is paramount to advancing the synthesis of compounds like this compound. rsc.org The ideal reagent should be stable, easy to handle, and reactive under mild conditions with a broad range of substrates.

Historically, reagents for difluoromethylation have presented challenges. The direct use of difluoromethyl sources often required harsh conditions or relied on pre-functionalized substrates. nih.gov A significant breakthrough was the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as the Baran reagent or DFMS. researchgate.net This reagent allows for the direct, radical-based difluoromethylation of a wide array of nitrogen-containing heteroarenes and other substrates under mild, operationally simple conditions. researchgate.net

Another important class of reagents are those that serve as electrophilic difluoromethyl sources. For example, S-(difluoromethyl)diarylsulfonium salts have been developed to introduce a "CF2H+" equivalent to various nucleophiles. nih.gov While their scope can be limited, they provide a complementary approach to the more common radical or nucleophilic methods.

Recent strategies have also focused on the direct C-H difluoromethylation, which avoids the need for pre-functionalizing the aromatic ring with groups like halides or boronic acids. rsc.orgnih.gov This is a highly desirable goal for synthetic efficiency, particularly in late-stage functionalization. These methods often rely on radical processes initiated by photocatalysis or strong oxidants. rsc.orgresearchgate.net

Emerging innovations in this area are centered on:

Reagent Design: Creating next-generation reagents with improved stability, solubility, and reactivity profiles.

"On-Demand" Generation: Developing methods to generate the active difluoromethylating species in situ from stable and inexpensive precursors like fluoroform. rsc.org

Asymmetric Difluoromethylation: Designing chiral reagents or catalysts that can introduce the CF2H group enantioselectively, creating stereocenters for pharmaceutical applications. researchgate.net

Broader Scope: Expanding the applicability of existing and new reagents to a wider range of functional groups and substrate classes.

Reagent/StrategyTypeKey Features
Zn(SO2CF2H)2 (DFMS) RadicalStable, solid reagent; enables direct difluoromethylation of heteroarenes. researchgate.net
HCF2SO2Na Radical PrecursorInexpensive; widely used in photoredox and electrochemical methods. researchgate.netrsc.org
S-(difluoromethyl)diarylsulfonium salts ElectrophilicTransfers a "CF2H+" equivalent to nucleophiles. nih.gov
Direct C-H Difluoromethylation StrategyAvoids pre-functionalization of substrates; highly atom-economical. rsc.orgnih.gov
Fluoroform (CHF3) Nucleophilic PrecursorInexpensive, atom-efficient source, often used in flow chemistry. rsc.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical reactions are discovered, developed, and optimized. pku.edu.cn For the synthesis of this compound, these computational tools can accelerate the development of more efficient and robust synthetic routes. beilstein-journals.orgresearchgate.net

Machine learning models can be trained on large datasets of chemical reactions to predict outcomes such as yield and selectivity. beilstein-journals.orgnih.gov By analyzing the complex interplay of substrates, reagents, catalysts, solvents, and temperature, these models can identify promising reaction conditions without the need for extensive, trial-and-error experimentation. eurekalert.org This is particularly valuable for complex transformations like difluoromethylation, where success can depend on subtle variations in reaction parameters.

There are two main approaches for applying ML to reaction optimization:

Global Models: Trained on vast, diverse reaction databases, these models can suggest general conditions for new transformations. beilstein-journals.org

Local Models: Focused on a specific reaction class, these models are used to fine-tune parameters and optimize the yield for a particular transformation, often in conjunction with high-throughput experimentation platforms. beilstein-journals.org

Furthermore, AI is being developed for retrosynthesis planning, where algorithms propose viable synthetic pathways for a target molecule. beilstein-journals.org By integrating these tools, chemists can not only predict the success of a single reaction step but also design entire synthetic sequences more efficiently. Explainable AI (XAI) techniques are also being leveraged to make these "black box" models more interpretable, providing chemists with insights into the underlying chemical principles driving the predictions. arxiv.org

The future integration of AI/ML in this field will likely involve:

Automated Synthesis Platforms: Combining ML algorithms with robotic systems ("self-driving labs") to autonomously design, execute, and optimize chemical reactions. nih.gov

Predictive Catalyst Design: Using ML to predict the performance of novel catalysts, guiding synthetic efforts towards the most promising candidates.

Large Language Models (LLMs): Employing LLMs to mine chemical literature, extract reaction data, and even generate code for automated reaction optimization, creating a powerful human-AI collaborative environment. mit.edu

Data Standardization: Creating large, high-quality, and standardized datasets of fluorination reactions to train more accurate and reliable predictive models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(difluoromethyl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or esterification of 4-(difluoromethyl)benzoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ethanol). Side-product formation (e.g., diesters) can be minimized using anhydrous conditions and molecular sieves . For scalability, continuous-flow systems with immobilized catalysts improve reproducibility . Yield optimization often requires post-reaction purification via fractional distillation or recrystallization (e.g., using hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are critical for confirming the difluoromethyl group’s presence (δ=120\delta = -120 to 130-130 ppm for 19F^{19}\text{F}) and ester linkage (δ=4.34.5\delta = 4.3–4.5 ppm for CH2_2CH3_3) .
  • IR : Strong carbonyl stretch at 1720–1740 cm1^{-1} (ester C=O) and C-F vibrations at 1100–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 215.08 (calculated for C10_{10}H10_{10}F2_2O2_2).

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly protease inhibitors and kinase modulators. Its difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in in vitro assays (e.g., Caco-2 cell models). Researchers often derivatize the ester group via hydrolysis to carboxylic acid for further coupling reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and binding interactions in target proteins?

  • Methodological Answer : The -CF2_2H group exhibits strong electronegativity, altering electron density in the aromatic ring (Hammett σm_m ≈ 0.43). This polarizes adjacent functional groups, affecting hydrogen-bonding and van der Waals interactions. Computational docking (e.g., AutoDock Vina) paired with crystallographic data (PDB) reveals that the difluoromethyl group stabilizes ligand-receptor complexes through fluorine-mediated hydrophobic contacts . Comparative studies with non-fluorinated analogs show 2–3x higher binding affinity in enzyme inhibition assays .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

  • Methodological Answer : Disordered fluorine atoms and anisotropic thermal motion complicate refinement. SHELXL-2018/1 employs restraints (e.g., DFIX for C-F bond lengths) and TLS (Translation-Libration-Screw) models to improve accuracy. For twinned crystals, SHELXT’s twin refinement module (BASF parameter) resolves overlapping reflections. Example workflow:

  • Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution via dual-space methods (SHELXD).
  • Refinement with 0.97 < Flack parameter < 1.03 for enantiopure crystals .

Q. How can discrepancies in biological activity data across studies be systematically resolved?

  • Methodological Answer : Contradictory results often stem from assay variability (e.g., cell line differences) or impurity profiles. Recommended steps:

  • Purity Validation : HPLC (≥95% purity) with orthogonal methods (e.g., 19F^{19}\text{F}-NMR).
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3).
  • Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., Hammett σ) with IC50_{50} trends .

Q. What computational strategies predict the solvatochromic behavior of this compound derivatives?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level predicts UV-Vis absorption shifts in solvents of varying polarity (e.g., λmax_{\text{max}} = 280 nm in hexane vs. 295 nm in ethanol). Solvent effects are modeled using the polarizable continuum model (PCM). Experimental validation via spectrophotometry confirms calculated Stokes shifts (±5 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.